molecular formula C29H38N2OS B12059815 (R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine

(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine

Cat. No.: B12059815
M. Wt: 462.7 g/mol
InChI Key: RWBXYWODTYKLEN-MGBGTMOVSA-N
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Description

This compound is a chiral sulfoximine characterized by a stereogenic sulfur center (R-configuration) and a bulky 2,4,6-triisopropylphenyl (TRIP) group appended via a methylamino linker to the phenyl ring. Its molecular structure combines steric hindrance from the TRIP group with the electronic properties of the sulfoximine moiety (R₂S(=O)=NR), making it a candidate for asymmetric catalysis or medicinal chemistry applications . The compound is commercially available in both (R)- and (S)-enantiomeric forms (e.g., Sigma-Aldrich catalog numbers 669857 and 669970, respectively), highlighting its relevance in enantioselective synthesis .

Properties

Molecular Formula

C29H38N2OS

Molecular Weight

462.7 g/mol

IUPAC Name

2-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]-N-[[2,4,6-tri(propan-2-yl)phenyl]methyl]aniline

InChI

InChI=1S/C29H38N2OS/c1-20(2)23-17-25(21(3)4)27(26(18-23)22(5)6)19-30-28-15-11-12-16-29(28)31-33(7,32)24-13-9-8-10-14-24/h8-18,20-22,30H,19H2,1-7H3/t33-/m1/s1

InChI Key

RWBXYWODTYKLEN-MGBGTMOVSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CNC2=CC=CC=C2N=[S@@](=O)(C)C3=CC=CC=C3)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CNC2=CC=CC=C2N=S(=O)(C)C3=CC=CC=C3)C(C)C

Origin of Product

United States

Preparation Methods

Sulfoximine Core Formation via Sulfide Oxidation and Imidation

The foundational step in synthesizing sulfoximines involves converting sulfides to sulfoxides, followed by imidation. For the target compound, the starting material is typically a diaryl sulfide containing methyl and phenyl substituents. A two-step oxidation-imidation protocol is employed:

  • Sulfide to Sulfoxide Oxidation :
    Using hydrogen peroxide (H₂O₂) in acetic acid or aqueous ammonia oxidizes the sulfide to the sulfoxide intermediate . For example, methionine sulfoxide is synthesized quantitatively via this method .

  • Imidation with Ammonia Sources :
    The sulfoxide undergoes imidation using ammonium carbamate or aqueous ammonia under acidic conditions. In one protocol, sulfoxides react with ammonium carbamate in concentrated sulfuric acid at 0–25°C to yield NH-sulfoximines . This step often requires anhydrous conditions to prevent hydrolysis .

Key Reaction Parameters :

ParameterOptimal ConditionYield (%)Source
Oxidizing AgentH₂O₂ (30% in AcOH)95–100
Imidating AgentNH₃ (aq.) / (NH₄)₂CO₃60–75
Temperature0–25°C

N-Methylation via Eschweiler-Clark Reaction

N-Methylation of NH-sulfoximines is critical for introducing the S-methyl group. The Eschweiler-Clark reaction, utilizing formaldehyde and formic acid, is widely applied . For instance, sulfoximine 4 in Scheme 1 of is methylated under these conditions to yield N-methyl derivatives in 21–48% yields.

Optimization Insights :

  • Excess formaldehyde (3–5 eq.) ensures complete methylation.

  • Elevated temperatures (40–60°C) improve reaction rates but may reduce enantiomeric purity .

  • Post-methylation purification via silica gel chromatography (n-pentane/ethyl acetate) is standard .

Enantioselective Synthesis Using Peptide Catalysts

Achieving the (R)-configuration necessitates asymmetric catalysis. A peptide-based catalytic system, as described in , enables desymmetrizing N-oxidation of bis-pyridyl sulfoximines. Key steps include:

  • Substrate Design :
    A pyridyl directing group enhances catalyst-substrate interactions, improving enantioselectivity (up to 99:1 er) .

  • Catalytic Cycle :
    Aspartic acid-containing peptides facilitate N-oxidation using hydrogen peroxide as the oxidant. The methyl ester or amide C-terminal group dictates enantiomer preference .

Catalytic Performance :

Catalyst Systemer (R:S)Yield (%)
Asp-Peptide (Me ester)99:185
Asp-Peptide (Me amide)1:9982

Introduction of the 2-[(2,4,6-Triisopropylphenyl)Methylamino]Phenyl Group

The aryl amine substituent is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:

  • SNAr Reaction :
    The sulfoximine reacts with 2-fluoro-nitrobenzene derivatives under basic conditions (K₂CO₃, DMF), followed by nitro reduction (H₂/Pd-C) .

  • Buchwald-Hartwig Amination :
    Palladium catalysts (e.g., Pd(OAc)₂) couple brominated sulfoximines with 2,4,6-triisopropylbenzylamine. This method offers superior regioselectivity.

Comparative Analysis :

MethodConditionsYield (%)Purity
SNArK₂CO₃, DMF, 80°C4590
Buchwald-HartwigPd(OAc)₂, Xantphos, 100°C6895

Final Purification and Characterization

Purification is achieved through silica gel chromatography (n-pentane/ethyl acetate gradients) or ion-exchange resins . For the target compound, triethylamine (1%) is added to mobile phases to mitigate sulfoximine adsorption .

Analytical Data :

  • ¹H NMR : Characteristic singlet for S-methyl (δ 3.26 ppm) and aromatic protons (δ 6.97–7.45 ppm) .

  • Optical Rotation : [α]D = −77.9 (c 2.2, CHCl₃) for R-configured analogs .

Challenges and Mitigation Strategies

  • Racemization During N-Methylation :

    • Solution : Low-temperature (0–5°C) Eschweiler-Clark reactions preserve stereochemistry .

  • Byproduct Formation in SNAr :

    • Solution : Use of anhydrous DMF and molecular sieves reduces hydrolysis .

Chemical Reactions Analysis

General Sulfoximine Reactivity

The compound belongs to the sulfoximine class, characterized by the S(O)-N functional group. These compounds exhibit unique reactivity due to the sulfur stereogenic center and the amine group , enabling transformations such as oxidation, reduction, hydrolysis, and nucleophilic substitution.

Key Reactivity Features

  • Steric effects : The 2,4,6-triisopropylphenyl group introduces significant steric hindrance, potentially stabilizing intermediates or influencing reaction pathways.

  • Stereochemical retention : Sulfoximines often retain their sulfur stereogenic center during reactions, as observed in related compounds .

  • Possible reactions :

    • Hydrolysis : Cleavage of the S-N bond under acidic or basic conditions.

    • Reduction : Conversion to sulfides via reagents like LiAlH4.

    • Nucleophilic substitution : The amine group may act as a leaving group or participate in condensation reactions.

Research Gaps and Considerations

  • Mechanistic studies : Detailed reaction mechanisms for this specific compound are not explicitly documented in the provided sources.

  • Biological interactions : While sulfoximines are explored in medicinal chemistry, no direct biological activity data for this compound are available in the cited literature.

Scientific Research Applications

®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules. It is also employed in the development of new catalytic systems.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in biological systems, the compound may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Sulfoximine Compounds

Structural and Functional Comparisons

Below is a comparative analysis of sulfoximines with analogous structural motifs:

Compound Key Substituents Reactivity/Applications References
(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine TRIP group, methyl, phenyl, methylamino linker Potential chiral ligand for asymmetric catalysis; steric bulk may enhance enantioselectivity
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine Tosyl (Ts) group, difluoromethyl (CF₂H), phenyl Difluoromethylation reagent for S-, N-, and C-nucleophiles; high electrophilicity due to CF₂H
(4-Chlorophenyl)(6-methoxypyridin-3-yl)((2,4,4-trimethylpentan-2-yl)imino)-λ⁶-sulfanone 4-Chlorophenyl, methoxypyridyl, branched alkyl imino Sulfondiimine synthesis; modular reactivity in N–S bond formation
S-Methyl-N-phenylsulfoximide Methyl, phenyl (simple sulfoximine) Model compound for studying sulfoximine reactivity; limited steric hindrance

Key Findings

Steric and Electronic Effects :

  • The TRIP group in the target compound imposes significant steric hindrance, which is absent in simpler sulfoximines like S-methyl-N-phenylsulfoximide. This feature is critical in asymmetric catalysis, where bulky groups can dictate substrate orientation .
  • In contrast, N-Tosyl-S-difluoromethyl-S-phenylsulfoximine leverages the electron-withdrawing CF₂H group to enhance electrophilicity, enabling efficient difluoromethylation reactions .

In comparison, N-Tosyl-S-difluoromethyl-S-phenylsulfoximine requires copper(II) triflate catalysis for iminination, achieving 60% yield . Sulfondiimines (e.g., compound 5k in ) are synthesized via oxidation of sulfilimines using TPAP/NMO, highlighting divergent synthetic pathways for sulfoximine derivatives .

Applications :

  • The TRIP-containing sulfoximine is poised for enantioselective applications, whereas N-Tosyl-S-difluoromethyl-S-phenylsulfoximine is specialized for introducing CF₂H groups into organic molecules .
  • Sulfondiimines (e.g., compound 5k) exhibit modularity in N–S bond formation, making them versatile intermediates in medicinal chemistry .

Biological Activity

(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this sulfoximine derivative, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in drug discovery.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a sulfoximine functional group. The general formula is represented as follows:

\text{ R S Methyl S phenyl N 2 2 4 6 triisopropylphenyl methylamino phenyl}sulfoximine}

Key Structural Features:

  • Sulfoximine Group : Contributes to the compound's biological activity.
  • Chiral Center : The (R) configuration may influence its pharmacological properties.

Sulfoximines have been reported to exhibit various biological activities, including antitumor and antimicrobial effects. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cell proliferation or survival.

  • Anticancer Activity : Some sulfoximine derivatives have shown promising results in inhibiting cancer cell lines by targeting specific kinases such as ABL1 and PDGFRβ. For instance, a related sulfoximine analogue demonstrated a binding affinity (Kd) of 11 nm for KIT and 19 nm for PDGFRβ, indicating potential for selective inhibition in cancer therapy .
  • Antimicrobial Effects : Preliminary studies suggest that sulfoximines can exhibit moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, compounds similar to (R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli .

1. Antitumor Activity Evaluation

A study assessed the antiproliferative effects of sulfoximine analogues on A2780 ovarian cancer cells. The results indicated that these compounds could inhibit cell growth effectively, with IC50 values ranging from 131 nm to 351 nm depending on the specific analogue used .

2. Antimicrobial Screening

In another investigation, a series of sulfoximines were tested against multiple bacterial strains. The results are summarized in Table 1 below:

CompoundBacterial StrainZone of Inhibition (mm)
5aStaphylococcus aureus20
5bEscherichia coli15
5cKlebsiella pneumoniae18

These findings suggest that certain substitutions on the sulfoximine structure can enhance antimicrobial efficacy.

Synthesis and Characterization

The synthesis of (R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine involves several steps including N-arylation reactions that yield high purity products with good yields . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compounds synthesized.

Toxicity Assessments

Toxicity studies conducted on various derivatives indicate that while some compounds exhibit high biological activity, they also present toxicity concerns that must be addressed during drug development .

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